molecular formula C18H17NO4 B2619168 N-(2-ethoxyphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide CAS No. 868154-18-1

N-(2-ethoxyphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide

Cat. No. B2619168
CAS RN: 868154-18-1
M. Wt: 311.337
InChI Key: LHGUVEMJTQDZFA-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide, also known as EAPB or Ethyl-APB, is a chemical compound that belongs to the class of phenylpiperazine derivatives. It has been studied extensively for its potential use in scientific research due to its unique properties and mechanism of action.

Scientific Research Applications

Biomonitoring in Freshwater Bivalves

This compound has been identified in the gills of freshwater bivalves, specifically Anodonta cygnea . It is used as an additive functioning as a light stabilizer employed in linear low-density polyethene polymers intended for repeat food contact use . This makes it a potential candidate for biomonitoring studies, helping to understand the impact of microplastics and associated additives on aquatic life .

Drug Development

The unique structure of this compound offers potential for drug development. It could be used as a base structure for the development of new drugs, with modifications made to enhance its therapeutic properties.

Targeted Therapies

Given its unique structure, this compound could be used in targeted therapies. By attaching specific molecules or markers to the compound, it could be directed to specific cells or tissues in the body, enhancing the effectiveness of treatment.

Studying Molecular Interactions

This compound could be used to study molecular interactions. Its unique structure could interact with various biological molecules, providing insights into how these interactions occur and how they could be manipulated for therapeutic purposes.

Rheumatoid Arthritis Therapeutics

The compound has been connected to PEG azide moiety through an amide linkage . Computational investigations forecast the binding mode between the synthesized compound and sarco-endoplasmic reticulum (SR) Ca2+ transport ATPase (SERCA), a known target for the development of novel therapeutics for rheumatoid arthritis .

Pharmacokinetic Properties Prediction

The drug-likeness of the synthesized compound was assessed by predicting its pharmacokinetic properties . This could provide valuable information for drug development, helping to predict how the compound might be absorbed, distributed, metabolized, and excreted by the body .

properties

IUPAC Name

N-(2-ethoxyphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-2-22-15-10-6-5-9-14(15)19-17(20)16-11-12-7-3-4-8-13(12)18(21)23-16/h3-10,16H,2,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGUVEMJTQDZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2CC3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide

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